4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of benzo[d]thiazole, azetidine, and pyranone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Properties
IUPAC Name |
4-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-10-6-11(7-15(20)22-10)23-12-8-19(9-12)17(21)16-18-13-4-2-3-5-14(13)24-16/h2-7,12H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUSRLKBFNAXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzo[d]thiazole-2-carbonyl Chloride: This intermediate is synthesized by reacting benzo[d]thiazole with thionyl chloride under reflux conditions.
Synthesis of Azetidin-3-yl Benzo[d]thiazole-2-carboxylate: The benzo[d]thiazole-2-carbonyl chloride is then reacted with azetidine in the presence of a base such as triethylamine to form the azetidin-3-yl benzo[d]thiazole-2-carboxylate.
Coupling with 6-Methyl-2H-pyran-2-one: Finally, the azetidin-3-yl benzo[d]thiazole-2-carboxylate is coupled with 6-methyl-2H-pyran-2-one using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyranone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzo[d]thiazole and pyranone rings, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azetidine derivatives, each with potential unique biological activities.
Scientific Research Applications
Medicinal Chemistry
4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has shown promise in various biological studies, particularly as:
- Antimicrobial Agent : Preliminary studies indicate its effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : The compound exhibits activity against various cancer cell lines, making it a candidate for further pharmacological evaluation .
- Pharmacological Studies : Its unique structure allows interaction with specific molecular targets, providing a basis for drug development .
Biological Mechanism of Action
The mechanism of action involves interactions with biological macromolecules. The benzo[d]thiazole moiety may inhibit enzyme activity, while the azetidine ring enhances binding affinity to targets. The pyranone component can stabilize the compound-target complex through hydrogen bonding .
Industrial Applications
In industrial contexts, this compound can be utilized for:
- Material Development : Its diverse reactivity allows incorporation into new materials with tailored properties.
- Synthesis of Advanced Compounds : It serves as a building block for more complex molecules in organic synthesis .
Research Findings
Recent studies highlight the compound's potential as a novel therapeutic agent, emphasizing the need for further research into its pharmacodynamics and toxicology profiles. Investigations into its structure-function relationships are ongoing to optimize efficacy and safety .
Mechanism of Action
The mechanism of action of 4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring can enhance the compound’s binding affinity to its targets, while the pyranone ring can participate in hydrogen bonding and other interactions, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core and exhibit similar biological activities.
Azetidine Derivatives: Azetidine-2-carboxylic acid and azetidine-3-carboxylic acid are structurally related and have been studied for their biological properties.
Pyranone Derivatives: Compounds such as coumarin and 4-hydroxycoumarin share the pyranone ring and are known for their diverse biological activities.
Uniqueness
What sets 4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one apart is the combination of these three distinct moieties in a single molecule. This unique structure allows for a broader range of interactions with biological targets, potentially leading to enhanced biological activities and novel therapeutic applications.
Biological Activity
The compound 4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS Number: 1788680-26-1) is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.4 g/mol. Its structure comprises a coumarin core linked to a benzo[d]thiazole moiety, which is significant for its biological properties .
Research indicates that compounds with a coumarin backbone, such as this one, often exhibit acetylcholinesterase (AChE) inhibitory activity . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors can help increase acetylcholine levels in the brain, potentially improving cognitive function .
Acetylcholinesterase Inhibition
A study synthesized various compounds based on the coumarin structure and tested their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 2.7 µM, suggesting strong potential for therapeutic use against Alzheimer's disease . The binding interactions were elucidated through molecular docking studies, confirming that structural modifications significantly enhance AChE inhibition.
Antibacterial Activity
Another aspect of biological activity includes antibacterial properties. Compounds similar to the target molecule have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus. For instance, derivatives showed potent inhibition against bacterial topoisomerases, indicating their potential as antibacterial agents . The selectivity towards bacterial enzymes over human counterparts suggests a favorable safety profile.
Cytotoxicity Studies
Cytotoxicity assays against human liver cell lines (HepG2) indicated that certain derivatives of the compound are non-toxic at therapeutic concentrations. This finding is crucial for evaluating the safety of new drug candidates .
Case Study 1: Alzheimer’s Disease
In a study focusing on Alzheimer’s disease, researchers synthesized a series of compounds based on the coumarin-thiazole hybrid structure. The results highlighted that these compounds not only inhibited AChE but also displayed neuroprotective effects in vitro, suggesting their dual role in combating neurodegeneration .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various thiazole derivatives against standard antibiotics like ampicillin and streptomycin. The results showed that some thiazole derivatives exhibited superior activity against resistant strains, making them promising candidates for further development .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?
The synthesis typically involves multi-step reactions. A common approach includes:
- Condensation of intermediates like 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide and phenacyl cyanide in ethanol under reflux (65°C for 4 hours), followed by recrystallization from methanol to achieve high yields (Table 1) .
- Use of glacial acetic acid as a catalyst to facilitate cyclization and coupling reactions, ensuring proper functional group integration (e.g., benzo[d]thiazole and azetidine moieties) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- IR spectroscopy identifies carbonyl groups (e.g., 1721 cm⁻¹ for pyran-2-one, 1599 cm⁻¹ for aromatic C=C) .
- NMR (¹H and ¹³C) resolves proton environments (e.g., methyl groups at δ ~2.5 ppm, azetidine ring protons) and carbon connectivity .
- Mass spectrometry confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. What solvents and conditions are optimal for recrystallization?
Methanol and ethanol are commonly used due to their polarity and ability to dissolve intermediates while precipitating pure products. Cooling rates and solvent ratios (e.g., DMF:EtOH 1:1) influence crystal purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates for heterocyclic couplings compared to ethanol .
- Catalyst screening : Substituting glacial acetic acid with Lewis acids (e.g., ZnCl₂) could improve cyclization efficiency .
- Temperature control : Stepwise heating (e.g., 65°C for condensation, 80°C for cyclization) minimizes side reactions .
Q. How can NMR data resolve ambiguities in the azetidine ring’s substitution pattern?
- ¹H NMR coupling constants : Azetidine protons exhibit distinct splitting (e.g., J = 5–7 Hz for cis/trans configurations) .
- NOESY/ROESY : Correlates spatial proximity of benzo[d]thiazole carbonyl groups to azetidine protons, confirming linkage .
Q. What strategies address contradictions in reported biological activities of similar compounds?
- Comparative assays : Test the compound alongside analogs (e.g., pyrazole-thiazole hybrids in ) under standardized conditions (pH, temperature) .
- Dose-response studies : Vary concentrations (1–100 µM) to identify activity thresholds and mitigate false positives .
Q. Which computational methods predict binding affinity with target enzymes?
- Molecular docking : Use BIOVIA/Discovery Studio to model interactions with cancer-related targets (e.g., kinases, integrases) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. How can HPLC and TLC monitor reaction progress and purity?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to separate byproducts .
- TLC : Silica plates with ethyl acetate/hexane eluents (3:7 ratio) track intermediate formation; Rf values correlate with polarity .
Methodological Considerations
- Spectral interpretation : Cross-reference IR and NMR data with structurally similar compounds (e.g., thiazolo[3,2-a]pyrimidine derivatives in ) to confirm functional groups .
- Biological assays : Pair in vitro cytotoxicity (MTT assay) with enzyme inhibition studies (e.g., kinase assays) to validate mechanistic hypotheses .
- Data validation : Replicate synthesis and characterization in triplicate to ensure reproducibility, especially for conflicting bioactivity reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
